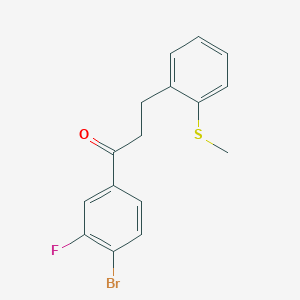

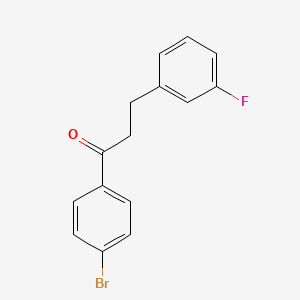

4'-Bromo-3-(3-fluorophenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4'-Bromo-3-(3-fluorophenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers discuss various bromo- and fluoro-substituted aromatic compounds, which are structurally related to the compound . These compounds are often intermediates in the synthesis of more complex molecules, including pharmaceuticals, radiopharmaceuticals, and materials for electronic applications such as liquid crystal displays and fuel cells .

Synthesis Analysis

The synthesis of related bromo- and fluoro-substituted compounds typically involves multi-step reactions, including halogenation, protection/depro

Applications De Recherche Scientifique

Synthesis and Characterization in Chemical Studies

4'-Bromo-3-(3-fluorophenyl)propiophenone has been explored for its potential in synthesizing various chemical compounds. In one study, derivatives of this compound were synthesized and characterized, showing its utility in creating new chemical entities with potential applications in materials science and pharmaceuticals. The synthesis involved treating 4-Bromo-2-fluorobenzaldehyde with substituted hydroxy acetophenones, leading to the formation of chalcones. These chalcones were further processed to yield compounds with specific structural features, such as benzothiazepines and pyrazolines, indicating the versatility of 4'-Bromo-3-(3-fluorophenyl)propiophenone in chemical synthesis (Jagadhani, Kundlikar, & Karale, 2015).

Applications in Apoptosis Induction

Another significant application of derivatives of this compound is in the study of apoptosis, a critical process in cancer research. A derivative was investigated for its toxic effects on Spodoptera frugiperda (Sf9) cells, showing that it could induce apoptosis. This suggests potential therapeutic applications, especially in designing cancer treatments that require the induction of cell death in tumor cells. The study found that the compound could cause significant disruptions in cellular functions leading to apoptosis, including DNA fragmentation, caspase-3 activation, and loss of mitochondrial membrane potential, underscoring the compound's potential in biomedical research (Zhang, Tao, & Hou, 2012).

Role in Material Science

In material science, 4'-Bromo-3-(3-fluorophenyl)propiophenone derivatives have been utilized in tuning the electronic properties of conjugated polythiophenes. This application is crucial for developing advanced materials with specific electronic characteristics, useful in electronics and optoelectronics. The synthesis involved a series of steps, including bromination, protection of thiophene rings, and bromine/fluorine exchange, highlighting the compound's role in synthesizing materials with tailored electronic properties (Gohier, Frère, & Roncali, 2013).

Propriétés

IUPAC Name |

1-(4-bromophenyl)-3-(3-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrFO/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-3,5-8,10H,4,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVJXTFCCNBFAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644524 |

Source

|

| Record name | 1-(4-Bromophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-3-(3-fluorophenyl)propiophenone | |

CAS RN |

898789-05-4 |

Source

|

| Record name | 1-(4-Bromophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.